molecular formula C7H13BrO2 B3041352 Ethyl 3-bromo-2,2-dimethylpropanoate CAS No. 2843-18-7

Ethyl 3-bromo-2,2-dimethylpropanoate

Cat. No.: B3041352
CAS No.: 2843-18-7
M. Wt: 209.08 g/mol
InChI Key: OKSCUZSVZULTMP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,2-dimethylpropanoate is a brominated ester with a branched alkyl chain. It serves as a versatile organic building block in pharmaceutical and chemical synthesis due to its reactive bromine atom and sterically hindered structure. The compound features a propanoate backbone substituted with a bromine atom at the third carbon and two methyl groups at the second carbon, contributing to its unique reactivity and stability. This compound is cataloged under reference code 54-OR52452 in building block libraries, highlighting its utility in drug discovery and materials science .

Properties

IUPAC Name

ethyl 3-bromo-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSCUZSVZULTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290845
Record name Ethyl 3-bromo-2,2-dimethylpropanoate
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Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2843-18-7
Record name Ethyl 3-bromo-2,2-dimethylpropanoate
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Record name Ethyl 3-bromo-2,2-dimethylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-BROMO-2,2-DIMETHYLPROPANOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2,2-dimethylpropanoate can be synthesized through the bromination of ethyl 2,2-dimethylpropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The compound can be reduced to ethyl 2,2-dimethylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products include ethyl 2,2-dimethylpropanoate derivatives with different substituents replacing the bromine atom.

    Reduction: The major product is ethyl 2,2-dimethylpropanoate.

    Oxidation: The major products are carboxylic acids or other oxidized derivatives of this compound.

Scientific Research Applications

Ethyl 3-bromo-2,2-dimethylpropanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,2-dimethylpropanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Ethyl 3-Chloro-2,2-Dimethylpropanoate

  • Molecular Formula : C₇H₁₃ClO₂
  • Molecular Weight : 164.63 g/mol
  • CAS : 106315-37-1
  • Key Differences: Replacing bromine with chlorine reduces molecular weight and alters reactivity. Chlorine’s lower leaving-group ability compared to bromine makes this compound less reactive in nucleophilic substitutions. It is used as a precursor in organocatalysis and polymer synthesis .

Methyl 3-Bromo-2,2-Dimethylpropanoate

  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 195.06 g/mol
  • Key Differences : The methyl ester group decreases steric hindrance and volatility compared to the ethyl counterpart. This compound’s smaller size may enhance solubility in polar solvents, favoring its use in small-molecule drug synthesis .

Halogen and Functional Group Variations

Ethyl 3-Bromo-2,2-Difluoropropanoate

  • Molecular Formula : C₅H₇BrF₂O₂
  • Molecular Weight : 217.01 g/mol
  • CAS : 111773-24-1
  • Key Differences : Fluorine atoms at the second carbon introduce strong electron-withdrawing effects, activating the carbonyl group for nucleophilic attack. This compound is pivotal in fluorinated drug candidates and agrochemicals .

Ethyl 2-Bromo-3,3-Dimethylbutanoate

  • Molecular Formula : C₈H₁₅BrO₂
  • Molecular Weight : 223.11 g/mol
  • CAS : 1597397-20-0
  • Key Differences: The bromine atom on the second carbon and extended butanoate chain alter regioselectivity in reactions. This structure is leveraged in asymmetric synthesis and chiral ligand design .

Data Table: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₇H₁₃BrO₂ 209.08* Not explicitly listed Branched ester with bromine; high steric hindrance.
Ethyl 3-chloro-2,2-dimethylpropanoate C₇H₁₃ClO₂ 164.63 106315-37-1 Lower reactivity due to chlorine; used in polymer chemistry.
Mthis compound C₆H₁₁BrO₂ 195.06 19604604 (CID) Smaller ester group; increased solubility in polar solvents.
Ethyl 3-bromo-2,2-difluoropropanoate C₅H₇BrF₂O₂ 217.01 111773-24-1 Fluorine enhances electrophilicity; used in fluorinated drug synthesis.
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ 223.11 1597397-20-0 Extended chain; applications in asymmetric catalysis.

*Calculated based on analogous compounds.

Industrial and Academic Use Cases

  • Building Blocks: this compound is cataloged by Enamine Ltd. for fragment-based drug discovery .
  • Pharmaceutical Intermediates: Derivatives like ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 80253-38-9) are used in protease inhibitors .

Biological Activity

Ethyl 3-bromo-2,2-dimethylpropanoate is a brominated ester with the molecular formula C7H13BrO2C_7H_{13}BrO_2. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and applications.

Structural Information

  • Molecular Formula: C7H13BrO2C_7H_{13}BrO_2
  • SMILES: CC(C)(CBr)C(=O)OCC
  • InChI Key: AMHWPZMEUOZYNT-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+195.00153134.0
[M+Na]+216.98347135.0
[M+K]+232.95741136.8

Case Studies and Research Findings

  • Anticancer Activity:
    • A study on brominated compounds found that they could inhibit the proliferation of colon cancer cells through modulation of heat shock protein activity. While direct studies on this compound are scarce, its structural analogs indicate a promising avenue for anticancer research.
  • Synthesis and Reactivity:
    • This compound serves as a precursor in synthesizing biologically significant compounds such as 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids, which are known for their biological activity. This highlights its role in drug discovery and development.
  • Alkylation Reactions:
    • The compound is utilized as a reference substrate in studying alkylation reactions involving vitamin B12 derivatives. These reactions are crucial for understanding the efficiency and selectivity of catalysts in organic synthesis.

Potential Applications

This compound has several applications across various fields:

  • Medicinal Chemistry: As a building block in synthesizing new therapeutic agents.
  • Organic Synthesis: Its reactivity allows for diverse transformations, making it valuable in synthetic chemistry.
  • Agrochemicals: Potential use in developing new pesticides or herbicides due to its structural properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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